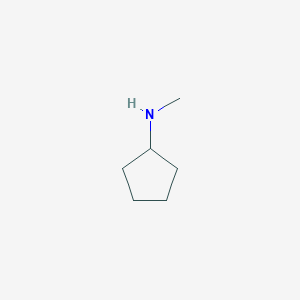

N-methylcyclopentanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methylcyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-7-6-4-2-3-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTBUCVHSCATGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427268 | |

| Record name | N-methylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-56-7 | |

| Record name | Cyclopentylmethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylcyclopentanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of N-methylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-methylcyclopentanamine. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations for key experimental workflows.

Physicochemical Properties

This compound is a cyclic amine with a range of properties relevant to its application in organic synthesis and as a potential fragment in medicinal chemistry. A summary of its key physicochemical data is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N | [1][2] |

| Molecular Weight | 99.17 g/mol | [1][2][3] |

| Boiling Point | 120-122 °C | [1][4] |

| 119.7 ± 8.0 °C at 760 mmHg | [2] | |

| Melting Point | Not available | [2][4] |

| Density | 0.840 g/cm³ at 25 °C | [1] |

| 0.8 ± 0.1 g/cm³ | [2] | |

| Solubility | Slightly soluble in Chloroform and Methanol.[1] Its solubility in water is expected to be relatively low.[5] | |

| pKa | 10.94 ± 0.20 (Predicted) | [1][6] |

| logP | 1.07 | [2] |

| 1.53930 | [6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters and a representative synthesis are outlined below.

2.1. Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of cyclopentanone (B42830) with methylamine (B109427).

Protocol:

-

Reaction Setup: In a high-pressure reaction vessel, combine cyclopentanone (1.0 equivalent) and methylamine (1.1 equivalents) in a suitable solvent such as anhydrous methanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalyst, such as 10% palladium on carbon (5 mol % Pd).

-

Hydrogenation: Securely seal the reaction vessel and purge it multiple times with hydrogen gas. Pressurize the vessel to a designated pressure (e.g., 50 psi).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.[7]

2.2. Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a substance.[8]

Protocol:

-

Preparation of Solutions: Prepare a standard solution of the analyte (this compound) at a known concentration (e.g., 1 mM). Also, prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). A solution to maintain constant ionic strength, such as 0.15 M KCl, should also be prepared.[9]

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

Titration Setup: Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. To remove dissolved gases, the solution can be purged with nitrogen gas before titration.[9]

-

Titration: Add the titrant (in this case, 0.1 M HCl, as this compound is a base) in small, precise increments. After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) and record the pH and the volume of titrant added.[9]

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The equivalence point is the point of the steepest slope (inflection point). The pKa can be determined from the pH at the half-equivalence point.[10][11]

2.3. Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and a widely accepted method for the experimental determination of the octanol-water partition coefficient (logP).[12]

Protocol:

-

Phase Saturation: Prepare octanol (B41247) saturated with water and water (or a buffer solution like PBS at pH 7.4) saturated with octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the aqueous phase to create a stock solution of known concentration.

-

Partitioning: In a separatory funnel or a suitable vial, mix a known volume of the analyte stock solution with a known volume of the saturated octanol.

-

Equilibration: Shake the mixture for a sufficient amount of time (e.g., 1 hour) to allow for the partitioning of the analyte between the two phases to reach equilibrium.[13] After shaking, allow the two phases to separate completely.

-

Phase Separation and Analysis: Carefully separate the aqueous and octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[14][15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Visualizations

3.1. Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. CYCLOPENTYL-METHYL-AMINE | 2439-56-7 [chemicalbook.com]

- 2. This compound | CAS#:2439-56-7 | Chemsrc [chemsrc.com]

- 3. This compound | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. quora.com [quora.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. enamine.net [enamine.net]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to N-methylcyclopentanamine (CAS Number: 2439-56-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methylcyclopentanamine, a secondary amine with significant potential as a building block in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information to serve as a valuable resource for laboratory and development applications.

Chemical Identity and Physical Properties

This compound is a cyclic aliphatic amine. Its core structure consists of a five-membered cyclopentane (B165970) ring bonded to a methylamino group.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 2439-56-7 |

| Molecular Formula | C₆H₁₃N |

| IUPAC Name | This compound |

| Synonyms | Cyclopentyl-methyl-amine, N-cyclopentyl-N-methylamine, N-Methylcyclopentylamine |

| InChI Key | KKTBUCVHSCATGB-UHFFFAOYSA-N[1] |

| SMILES | CNC1CCCC1[1] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 99.17 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 119.7 - 122 °C at 760 mmHg | [2][3] |

| Density | 0.8 - 0.84 g/cm³ | [2][3] |

| Flash Point | 6.9 °C | [2][3] |

| Vapor Pressure | 15.8 mmHg at 25°C | [2] |

| Refractive Index | 1.448 | [2] |

| pKa | 10.94 ± 0.20 (Predicted) | [2] |

| LogP | 1.1 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons on the cyclopentyl ring and the N-methyl group.

-

N-CH₃: A singlet or a closely coupled multiplet for the methyl protons.

-

CH-N: A multiplet for the proton on the carbon attached to the nitrogen.

-

Cyclopentyl CH₂: A series of overlapping multiplets for the methylene (B1212753) protons of the cyclopentane ring.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

-

N-CH₃: A signal for the methyl carbon.

-

CH-N: A signal for the carbon of the cyclopentane ring bonded to the nitrogen.

-

Cyclopentyl CH₂: Signals for the methylene carbons of the cyclopentane ring.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for a secondary amine.[1][4]

-

N-H Stretch: A weak to medium band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong bands just below 3000 cm⁻¹.

-

C-N Stretch: A medium to weak band in the fingerprint region.

Experimental Protocols

3.1. Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of cyclopentanone (B42830) with methylamine (B109427).[5][6][7] This reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the final amine product.

Materials:

-

Cyclopentanone

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))[5]

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

In a round-bottom flask, dissolve cyclopentanone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine to the cooled cyclopentanone solution.

-

If using, add a catalytic amount of acetic acid.

-

Stir the reaction mixture at a low temperature for a specified time to allow for the formation of the imine/enamine intermediate.

-

Gradually add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the low temperature to control the reaction rate.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding water or a dilute acid solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable scaffold in medicinal chemistry and drug discovery. The presence of the N-alkylated cyclopentylamine (B150401) motif is found in various biologically active compounds.[8][9]

-

Scaffold for Novel Therapeutics: The cyclopentyl group provides a rigid, three-dimensional structure that can be exploited for specific binding to biological targets. The secondary amine provides a convenient point for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The N-methyl and cyclopentyl groups influence the lipophilicity and metabolic stability of a parent molecule, which are critical parameters in drug design.[8]

-

Intermediate in Complex Syntheses: This compound can be used as a key intermediate in the total synthesis of more complex natural products or pharmaceutical agents.

Caption: The relationship between the properties and applications of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[10]

Table 3: Hazard Information

| Hazard | Description |

| GHS Pictograms | Flammable Liquid, Health Hazard |

| Hazard Statements | Highly flammable liquid and vapor (H225). May be fatal if swallowed and enters airways (H304). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[11][12] |

| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[12] |

Handling and Storage:

-

Handling: Work in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling.

References

- 1. This compound | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. Reductive Amination Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 9. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Page loading... [wap.guidechem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Spectral Data Analysis of N-methylcyclopentanamine: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-methylcyclopentanamine. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Spectroscopic Data Summary

The following sections present the available spectral data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not publicly available |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not publicly available |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not publicly available |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[3]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which has been used for this compound.[1][3]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[4]

-

Gently vortex the vial to ensure the sample is completely dissolved.[3]

-

Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton plug to filter any particulate matter.[3][5]

-

Cap the NMR tube securely.[3]

Instrumentation and Data Acquisition:

-

Instrument: A Varian A-60D or a Varian CFT-20 spectrometer has been used to acquire NMR data for this compound.[2] A modern 400 MHz or higher field NMR spectrometer is recommended for better resolution.[4]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.[3]

Infrared (IR) Spectroscopy

Sample Preparation:

-

For a neat sample, place a drop of liquid this compound between two KBr or NaCl salt plates to create a thin capillary film.[6] This technique has been previously used for this analyte.[2]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, such as a DIGILAB FTS-14, has been used for vapor-phase IR.[2]

-

Acquisition Parameters:

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent like methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.[7][8]

-

For direct infusion, dilute the stock solution to 1-10 µg/mL. For GC-MS or LC-MS, prepare working solutions in the appropriate mobile phase.[7]

Instrumentation and Data Acquisition:

-

Inlet: The sample can be introduced via direct infusion, Gas Chromatography (GC), or Liquid Chromatography (LC).[6]

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating a reproducible fragmentation pattern.[6]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.[6]

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 30 to 200.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

N-Methylcyclopentanamine: An Uncharted Territory in Biological Activity

For Immediate Release

Shanghai, China – December 21, 2025 – A comprehensive review of publicly available scientific literature and bioassay data reveals a significant void in the understanding of the biological activity of N-methylcyclopentanamine as a standalone chemical entity. Despite its well-documented chemical and physical properties, there is a notable absence of quantitative data regarding its specific interactions with biological targets, its mechanism of action, and its potential therapeutic or toxicological effects. This lack of information presents both a challenge and an opportunity for the scientific and drug development communities.

This compound is a cyclic secondary amine with the molecular formula C₆H₁₃N. Its structure, characterized by a cyclopentyl ring attached to a methylamino group, suggests the potential for interaction with various biological systems. However, extensive searches of chemical and biological databases, including PubChem, have yielded no specific bioassay results, such as IC₅₀, EC₅₀, or Kᵢ values, that would quantify its activity at the molecular level.

Physicochemical Properties

While biological data is scarce, the physicochemical properties of this compound are well-documented. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | PubChem[1] |

| Molecular Weight | 99.17 g/mol | PubChem[1] |

| CAS Number | 2439-56-7 | PubChem[1] |

| Boiling Point | 120-122 °C | ChemicalBook[2] |

| Density | 0.840 g/cm³ (at 25 °C) | ChemicalBook[2] |

| pKa (Predicted) | 10.94 ± 0.20 | LookChem[3] |

A Call for Investigation: Potential Research Avenues

The absence of biological activity data for this compound represents a clear research gap. For a compound with its structural features, a systematic investigation into its pharmacological and toxicological profile is warranted. Researchers and drug development professionals may consider this an opportunity for novel discovery.

A logical first step would be to conduct a broad screening to identify potential biological targets. This could be followed by more focused studies to determine the nature and extent of its activity. The following diagram illustrates a hypothetical workflow for the initial biological characterization of a novel compound like this compound.

Caption: A potential experimental workflow for the initial biological evaluation of this compound.

Potential Signaling Pathway Investigation

Should initial screening reveal activity against a specific target, such as a G-protein coupled receptor (GPCR), further investigation into the downstream signaling pathways would be necessary. The following diagram illustrates a generic GPCR signaling cascade that could be investigated.

Caption: A simplified diagram of a potential GPCR signaling pathway that could be activated by this compound.

Conclusion

The current state of knowledge regarding the biological activity of this compound is remarkably limited. This technical guide, therefore, serves not as a summary of existing data, but as a delineation of a scientific unknown and a call to action for the research community. The well-defined physical and chemical properties of this compound, coupled with the complete absence of biological characterization, position this compound as a molecule of interest for exploratory research in pharmacology, toxicology, and drug discovery. Future studies are essential to unveil its potential biological roles and to determine if this compound holds any promise as a therapeutic agent or poses any risk as an environmental or occupational hazard.

References

N-Methylcyclopentanamine: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-methylcyclopentanamine, a saturated cyclic amine, is emerging as a valuable building block in medicinal chemistry. Its incorporation into molecular scaffolds can significantly influence key drug-like properties, including metabolic stability, lipophilicity, and target engagement. This technical guide provides a comprehensive overview of this compound, its synthesis, and its application as a structural motif in the design of potent kinase inhibitors, a class of therapeutics at the forefront of cancer treatment and other diseases.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective application in drug design. These properties influence its reactivity, solubility, and contribution to the overall characteristics of a final drug candidate.

| Property | Value | Source |

| CAS Number | 2439-56-7 | [1][2] |

| Molecular Formula | C₆H₁₃N | [1][2] |

| Molecular Weight | 99.17 g/mol | [1] |

| Boiling Point | 120-122 °C | [3] |

| Density | 0.840 g/cm³ (at 25 °C) | [3] |

| pKa (Predicted) | 10.94 ± 0.20 | [1] |

| logP (Predicted) | 1.1 | [1] |

| Form | Liquid/Oil | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like chloroform (B151607) and methanol. | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of cyclopentanone (B42830) with methylamine (B109427). This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

-

Cyclopentanone

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent

-

Anhydrous 1,2-dichloroethane (B1671644) (DCE) or another suitable aprotic solvent

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 equivalent) and dissolve it in anhydrous DCE.

-

Add methylamine solution (1.0-1.2 equivalents) to the flask, followed by the addition of glacial acetic acid (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

-

Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel to yield the pure this compound.

References

Steric and Electronic Contributions of the N-Methylcyclopentanamine Moiety: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylcyclopentanamine moiety is a saturated heterocyclic amine that serves as a valuable building block in medicinal chemistry. Its distinct three-dimensional structure and electronic properties can significantly influence the pharmacological profile of a drug candidate. Understanding the steric and electronic contributions of this moiety is paramount for rational drug design, enabling the fine-tuning of properties such as binding affinity, selectivity, and pharmacokinetic parameters. This technical guide provides an in-depth analysis of the this compound core, summarizing its key physicochemical properties, outlining experimental and computational methodologies for its characterization, and illustrating its potential role in drug discovery workflows.

Quantitative Physicochemical Data

The following table summarizes key computed and predicted physicochemical properties for this compound. These values provide a quantitative basis for understanding the moiety's characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | PubChem CID: 7020624[1] |

| Molecular Weight | 99.17 g/mol | PubChem CID: 7020624[1] |

| Predicted pKa | 10.94 ± 0.20 | LookChem[2] |

| XLogP3 | 1.1 | PubChem CID: 7020624[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 7020624[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 7020624[1] |

| Rotatable Bond Count | 1 | PubChem CID: 7020624[1] |

| Topological Polar Surface Area | 12.03 Ų | PubChem CID: 7020624[1] |

Steric Contributions

The steric profile of the this compound moiety is primarily defined by the non-planar conformation of the cyclopentyl ring and the spatial arrangement of the N-methyl group. These factors dictate how a molecule containing this moiety can interact with the three-dimensional architecture of a biological target.

Conformational Analysis

The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations to minimize torsional and angle strain. The position of the N-methylamino substituent (axial vs. equatorial-like) in these conformers will influence the overall shape of the molecule. The conformational preferences can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by measuring coupling constants at varying temperatures.[3][4][5] Computational methods, such as Density Functional Theory (DFT), are also powerful tools for calculating the relative energies of different conformers.

Quantifying Steric Hindrance

Several parameters are used to quantify the steric bulk of substituents in quantitative structure-activity relationship (QSAR) studies:

-

Taft's Steric Parameter (E_s): An empirical parameter derived from the rates of hydrolysis of esters. More negative values indicate greater steric hindrance.[6]

-

Verloop Steric Parameters: These are computationally derived parameters that describe the shape of a substituent in more detail, including its length and width.

-

Percent Buried Volume (%V_Bur): A modern computational metric that calculates the percentage of the volume of a sphere centered on an atom (in this case, the nitrogen) that is occupied by the substituents.

Electronic Contributions

The electronic nature of the this compound moiety is primarily characterized by the basicity of the secondary amine and the overall electron-donating character of the alkyl groups.

Basicity (pKa)

The basicity of the nitrogen atom, quantified by its pKa, is a critical determinant of a drug's ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and ability to form ionic interactions with its target. The predicted pKa of this compound is approximately 10.94, indicating that it will be predominantly protonated at physiological pH.[2]

Inductive Effects

The cyclopentyl and methyl groups are electron-donating through inductive effects, which increases the electron density on the nitrogen atom. This contributes to its basicity. The Hammett equation and its extensions provide a framework for quantifying the electronic effects of substituents, although specific Hammett constants for the N-methylcyclopentyl group are not commonly tabulated.

Molecular Electrostatic Potential (MEP)

A powerful computational tool for visualizing the electronic properties of a molecule is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution and can identify regions of positive (electron-poor) and negative (electron-rich) potential. For this compound, the MEP would show a region of negative potential around the nitrogen lone pair, indicating its nucleophilic and hydrogen-bonding acceptor capabilities. The regions around the hydrogen atoms of the N-methyl and cyclopentyl groups would exhibit positive potential.[7][8][9][10][11]

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of cyclopentanone (B42830) with methylamine (B109427).[12]

Materials:

-

Cyclopentanone

-

Methylamine (solution in a suitable solvent like THF or ethanol)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd/C)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol (B129727) for catalytic hydrogenation)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyclopentanone (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: Add the methylamine solution (1.1 - 1.5 eq). If using a salt of methylamine, a base may be required for neutralization.

-

Catalyst Addition (if applicable): For reactions not using catalytic hydrogenation, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reductant Addition:

-

For borohydride (B1222165) reagents: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 - 1.5 eq) portion-wise to the reaction mixture.

-

For catalytic hydrogenation: Transfer the initial mixture to a hydrogenation vessel containing a catalytic amount of Pd/C (e.g., 5-10 mol %).

-

-

Reaction: Stir the mixture at room temperature. For catalytic hydrogenation, pressurize the vessel with hydrogen gas and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.

Determination of Conformational Preferences by NMR Spectroscopy

Methodology:

-

Sample Preparation: Prepare a solution of the this compound-containing compound in a suitable deuterated solvent.

-

¹H NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra at various temperatures, including low temperatures to potentially slow down conformational exchange.

-

Data Analysis: Analyze the coupling constants (J-values) between vicinal protons on the cyclopentane ring. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, which is a function of the ring conformation. By applying the Karplus equation, the relative populations of different conformers can be estimated.[3]

-

Computational Correlation: Perform DFT calculations to model the different possible conformers and predict their NMR parameters. Comparing the experimental and calculated data can provide a more robust conformational assignment.

Mandatory Visualizations

Caption: Workflow for synthesis, characterization, and evaluation.

Caption: Interplay of steric and electronic properties with pharmacology.

Conclusion

The this compound moiety offers a unique combination of steric and electronic features that can be strategically employed in drug design. Its conformational flexibility, moderate steric bulk, and defined basicity provide medicinal chemists with a versatile scaffold for optimizing ligand-target interactions and tuning pharmacokinetic properties. A thorough understanding of these contributions, aided by the experimental and computational methodologies outlined in this guide, is essential for leveraging the full potential of the this compound core in the development of novel therapeutics.

References

- 1. This compound | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. auremn.org.br [auremn.org.br]

- 5. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taft equation - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Molecular electrostatic potentials : concepts and applications | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of N-methylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of N-methylcyclopentanamine is limited. This guide synthesizes information from chemical databases, analogous compounds, and established principles of organic chemistry to provide a predictive overview and procedural framework for its handling and characterization. All quantitative data presented are estimates and should be confirmed by laboratory analysis.

Introduction

This compound (CAS No. 2439-56-7) is a secondary cyclic amine with potential applications as a building block in pharmaceutical synthesis and as a compound in materials science.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is critical for its effective use in drug discovery, process development, and formulation. This document provides a comprehensive technical overview of these properties and outlines detailed experimental protocols for their determination.

Physicochemical Properties

The structure of this compound, featuring a non-polar cyclopentyl ring and a polar secondary amine group, dictates its chemical behavior. Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | [2][3] |

| Molecular Weight | 99.17 g/mol | [2][3] |

| Boiling Point | 119.7 ± 8.0 °C at 760 mmHg | [2] |

| Density | 0.8 ± 0.1 g/cm³ | [2] |

| Flash Point | 6.9 ± 15.8 °C | [2] |

| pKa (Predicted) | 10.94 ± 0.20 | [4] |

| LogP (Predicted) | 1.07 - 1.54 | [2][4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. As a secondary amine, this compound is expected to be a weak base. Its solubility is therefore highly dependent on pH.

General Principles:

-

Aqueous Solubility: Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[5][6] However, solubility decreases as the size of the non-polar alkyl group increases.[5] The cyclopentyl group in this compound suggests its solubility in neutral water will be moderate to low.

-

pH-Dependent Solubility: As a base, its solubility in aqueous media is expected to increase significantly at acidic pH. Protonation of the amine nitrogen to form the corresponding ammonium (B1175870) salt (N-methylcyclopentanaminium) introduces a positive charge, enhancing its interaction with polar water molecules.[7][8]

-

Organic Solvents: Like most amines, it is expected to be soluble in a range of organic solvents, particularly polar organic solvents like ethanol (B145695) and methanol.[5][9]

Estimated Solubility Data:

The following table provides estimated solubility values for this compound in common laboratory solvents. These values are extrapolated from the behavior of similar small molecule amines and require experimental verification.

| Solvent | Type | Predicted Solubility (mg/mL) at 25°C | Rationale / Notes |

| Water (pH 7.0) | Polar Protic | 10 - 50 | Limited solubility due to the hydrophobic cyclopentyl ring.[5][10] |

| 0.1 M HCl (pH 1.0) | Aqueous Acidic | > 200 | High solubility expected due to the formation of the water-soluble hydrochloride salt.[7] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | 15 - 60 | Slightly higher than neutral water due to buffering capacity, but still limited. |

| Ethanol | Polar Protic | > 200 | High miscibility is expected, typical for small amines in alcohols.[9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Generally a good solvent for a wide range of organic compounds. |

| Dichloromethane (DCM) | Apolar | > 200 | High solubility is expected in non-polar organic solvents.[11] |

Stability Profile

Chemical stability is paramount for ensuring the safety, efficacy, and shelf-life of a drug substance. Cyclic amines can be susceptible to degradation under various environmental conditions.

General Principles:

-

pH Stability: Cyclic aminals, which share structural similarities, are known to be sensitive to hydrolysis in acidic media.[12] While this compound is not an aminal, its stability might be influenced by pH, particularly at extreme acidic or basic conditions which could catalyze ring-opening or other degradation pathways.

-

Oxidative Stability: The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation. This can be accelerated by the presence of light, heat, and trace metal ions. Tertiary amines are generally more stable towards oxidation than secondary or primary amines.[13]

-

Thermal Stability: Studies on cyclic amines have shown they can possess high decomposition energy, though this is often associated with lower onset temperatures for decomposition compared to some aliphatic amines.[14][15]

Predicted Stability Behavior:

The table below outlines the expected stability of this compound under forced degradation conditions.

| Condition | Stressor | Predicted Stability | Potential Degradation Products |

| Acidic | 0.1 M HCl, 60°C, 7 days | Moderate to Low | Potential for N-dealkylation or other acid-catalyzed reactions.[12] |

| Basic | 0.1 M NaOH, 60°C, 7 days | High | Generally stable; amines are less susceptible to base-catalyzed degradation. |

| Oxidative | 3% H₂O₂, RT, 24h | Low | N-oxides, hydroxylamines, or products of ring oxidation. |

| Thermal | 80°C, 7 days (solid) | Moderate | Decomposition may occur, dependent on the onset temperature.[14] |

| Photolytic | ICH Q1B conditions | Moderate | Potential for photo-oxidation or radical-mediated degradation. |

Experimental Protocols

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound (e.g., 50-100 mg) to a known volume (e.g., 2-5 mL) of the desired solvent in a glass vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour. Visually confirm the presence of undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE for organic, PVDF for aqueous) into a clean vial.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV).

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.[16]

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation

Objective: To develop a stability-indicating HPLC method and assess the chemical stability of this compound under stress conditions.

Methodology:

-

Method Development:

-

Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Use a gradient elution method to ensure separation of the parent compound from potential degradation products.[17] A typical starting point is a gradient of acetonitrile (B52724) (ACN) and a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate).

-

Detection: Use a UV detector, selecting a wavelength where this compound has adequate absorbance (if chromophoric) or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

-

Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.[18]

-

-

Forced Degradation Study: [19][20]

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Heat at 60-80°C for a defined period (e.g., 2h, 8h, 24h).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Heat at 60-80°C for a defined period.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Stress: Store the stock solution and solid compound at an elevated temperature (e.g., 80°C).

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute to a target concentration (e.g., 0.1 mg/mL), and analyze using the developed HPLC method.

-

Peak Purity: Assess the specificity of the method by performing peak purity analysis on the parent peak in stressed samples using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.[21]

-

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Logical Flow for Forced Degradation Studies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS#:2439-56-7 | Chemsrc [chemsrc.com]

- 3. This compound | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. moorparkcollege.edu [moorparkcollege.edu]

- 12. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. aidic.it [aidic.it]

- 15. researchgate.net [researchgate.net]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. ijtsrd.com [ijtsrd.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Synthesis of N-methylcyclopentanamine via Reductive Amination of Cyclopentanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-methylcyclopentanamine through the reductive amination of cyclopentanone (B42830). Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, offering a reliable route to secondary amines like this compound, a valuable building block in medicinal chemistry and organic synthesis. This application note details two common protocols utilizing sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride as reducing agents. It includes tabulated quantitative data, detailed experimental procedures, and characterization data to ensure reproducible and efficient synthesis.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, enabling the conversion of carbonyl compounds into amines in a two-step, one-pot process. The reaction commences with the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal, which then dehydrates to an imine or iminium ion intermediate. The subsequent in-situ reduction of this intermediate yields the corresponding amine. This methodology avoids the common issue of over-alkylation often encountered in direct alkylation of amines.

This application note focuses on the synthesis of this compound from cyclopentanone and methylamine (B109427). Two robust and widely applicable protocols are presented, employing either sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. Sodium cyanoborohydride is another effective reducing agent, typically used in protic solvents like methanol (B129727).

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound via reductive amination of cyclopentanone.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopentanone | C₅H₈O | 84.12 | 130-131 | 0.948 |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | - | 0.900 |

| Methylamine hydrochloride | CH₆ClN | 67.52 | - | - |

| This compound | C₆H₁₃N | 99.17 | 121-123 | 0.834 |

Table 2: Typical Reaction Parameters and Expected Yields

| Parameter | Protocol 1 (NaBH(OAc)₃) | Protocol 2 (NaBH₃CN) |

| Reactants | Cyclopentanone, Methylamine hydrochloride | Cyclopentanone, Methylamine (40% in H₂O) |

| Reducing Agent | Sodium triacetoxyborohydride | Sodium cyanoborohydride |

| Solvent | Dichloromethane (B109758) (DCM) | Methanol (MeOH) |

| Stoichiometry (Cyclopentanone:Amine:Reducing Agent) | 1 : 1.2 : 1.5 | 1 : 1.5 : 1.2 |

| Reaction Temperature | Room Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours | 12 - 24 hours |

| Typical Isolated Yield | 80 - 95% | 75 - 90% |

| Purity (by GC-MS) | >98% | >98% |

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

-

Cyclopentanone

-

Methylamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (B128534) (Et₃N)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq) and methylamine hydrochloride (1.2 eq).

-

Dissolve the reactants in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 g of cyclopentanone).

-

Add triethylamine (1.2 eq) to the mixture to liberate the free methylamine. Stir the mixture at room temperature for 30-60 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with 1 M NaOH solution, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol utilizes sodium cyanoborohydride, a reducing agent effective in protic solvents.

Materials:

-

Cyclopentanone

-

Methylamine (40% solution in water)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Acetic acid (glacial)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH) solution

-

Diethyl ether or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve cyclopentanone (1.0 eq) and methylamine (40% solution in water, 1.5 eq) in methanol (approximately 10 mL per 1 g of cyclopentanone).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Carefully add sodium cyanoborohydride (1.2 eq) portion-wise to the solution.

-

Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid. Monitor the pH using pH paper or a pH meter.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, carefully acidify the reaction mixture to pH ~2 with 1 M HCl to quench the excess reducing agent (Caution: Hydrogen cyanide gas may be evolved. Perform in a well-ventilated fume hood).

-

Stir for 1 hour to ensure complete quenching.

-

Basify the mixture to pH >10 with 1 M NaOH solution.

-

Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table 3: Characterization Data for this compound

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.05 (m, 1H), 2.40 (s, 3H), 1.80-1.20 (m, 8H), 1.10 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 65.5, 34.0, 33.5, 24.0 |

| IR (Neat, cm⁻¹) | 3300-3400 (N-H stretch), 2950-2850 (C-H stretch), 1450 (C-H bend), 1120 (C-N stretch) |

| GC-MS (EI) | m/z (%): 99 (M⁺), 84, 70, 56 |

Experimental Workflow and Signaling Pathway Diagrams

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Analysis of N-methylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-methylcyclopentanamine. Detailed protocols for sample preparation, data acquisition, and spectral analysis are presented. The application note includes tabulated ¹H and ¹³C NMR data with assignments, along with a discussion of the spectral features. Advanced 2D NMR experiments (COSY and HSQC) are also discussed for unambiguous signal assignment. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound and related compounds.

Introduction

This compound is a secondary amine that serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate structural characterization is crucial for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the use of ¹H and ¹³C NMR spectroscopy for the complete structural assignment of this compound.

Data Presentation

The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound. This data is based on typical chemical shift values for analogous structures and should be considered illustrative.

Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | 2.95 | Quintet | 1H | 7.2 | H-1 |

| 2 | 2.42 | Singlet | 3H | - | N-CH₃ |

| 3 | 1.80 - 1.70 | Multiplet | 2H | - | H-2a, H-5a |

| 4 | 1.65 - 1.55 | Multiplet | 2H | - | H-2b, H-5b |

| 5 | 1.52 - 1.40 | Multiplet | 2H | - | H-3a, H-4a |

| 6 | 1.35 - 1.25 | Multiplet | 2H | - | H-3b, H-4b |

| 7 | 1.10 | Broad Singlet | 1H | - | N-H |

Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment |

| 1 | 62.5 | CH | C-1 |

| 2 | 34.0 | CH₃ | N-CH₃ |

| 3 | 33.5 | CH₂ | C-2, C-5 |

| 4 | 24.0 | CH₂ | C-3, C-4 |

Experimental Protocols

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection : Use a deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration :

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Sample Filtration : If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Labeling : Clearly label the NMR tube with the sample information.

¹H NMR Data Acquisition

-

Instrument : A 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming : Insert the sample into the spectrometer, lock on the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters :

-

Pulse Program : Standard single-pulse experiment (e.g., zg30).

-

Spectral Width : ~12 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-32.

-

Temperature : 298 K.

-

-

Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Data Acquisition

-

Instrument : A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters :

-

Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width : ~220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096, depending on the sample concentration.

-

Temperature : 298 K.

-

-

Processing : Process the FID similarly to the ¹H spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

DEPT-135 Experiment

To differentiate between CH, CH₂, and CH₃ groups, a DEPT-135 experiment is recommended. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

2D NMR Experiments (for advanced analysis)

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy) : This experiment identifies ¹H-¹H spin-spin coupling correlations, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of a proton's signal to its attached carbon.

Visualization of Key Structures and Workflows

Caption: Structure of this compound with atom numbering for NMR assignment.

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR spectroscopic analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently determine the structure and purity of this important chemical intermediate. The inclusion of 2D NMR techniques further enhances the reliability of the spectral assignments, which is critical for applications in drug development and materials science.

Application Note: Quantitative Analysis of N-methylcyclopentanamine in Organic Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of N-methylcyclopentanamine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of secondary amines, which can lead to poor chromatographic peak shape and decreased volatility, a derivatization step is essential for reliable quantification. This protocol utilizes trifluoroacetic anhydride (B1165640) (TFAA) to form the N-trifluoroacetyl-N-methylcyclopentanamine derivative, enhancing its volatility and chromatographic performance. The described methodology is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound in organic solutions.

Introduction

This compound is a secondary amine of interest in various fields of chemical research and pharmaceutical development. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. However, the direct analysis of polar amines like this compound by GC can be challenging due to interactions with the stationary phase, leading to peak tailing and poor reproducibility.[1]

Chemical derivatization is a widely employed strategy to overcome these limitations.[1][2] Acylation of the amine group with a reagent such as trifluoroacetic anhydride (TFAA) replaces the active hydrogen with a non-polar trifluoroacetyl group.[3] This derivatization increases the volatility and thermal stability of the analyte, resulting in improved peak shape and enhanced sensitivity.[4] This application note provides a detailed protocol for the derivatization of this compound with TFAA and its subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents

-

This compound (≥98% purity)

-

Trifluoroacetic anhydride (TFAA) (≥99% purity)

-

Ethyl acetate (B1210297) (GC grade, ≥99.8% purity)

-

Pyridine (B92270) (Anhydrous, ≥99.8%)

-

Nitrogen gas (high purity)

-

2 mL GC vials with PTFE-lined septa

Sample Preparation: Derivatization with TFAA

-

Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in ethyl acetate.

-

Derivatization Reaction:

-

Pipette 100 µL of each standard solution or sample solution into a 2 mL GC vial.

-

Add 50 µL of pyridine to act as a catalyst and acid scavenger.

-

Add 100 µL of trifluoroacetic anhydride (TFAA).

-

Cap the vial tightly and vortex for 1 minute.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, allow the vials to cool to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in 100 µL of ethyl acetate.

-

The sample is now ready for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 15°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: 40-300 amu (in full scan mode for qualitative analysis)

-

Data Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended.

Data Presentation

Quantitative analysis of N-trifluoroacetyl-N-methylcyclopentanamine is performed using a calibration curve generated from the prepared standards. The peak area of the characteristic ions is plotted against the concentration. The following table summarizes the expected quantitative data for the derivatized analyte.

| Parameter | Value |

| Analyte | N-trifluoroacetyl-N-methylcyclopentanamine |

| Molecular Weight | 195.16 g/mol |

| Expected Retention Time | ~ 7.5 - 8.5 min |

| Selected Ions for SIM Mode (m/z) | |

| Quantifier Ion | 126 |

| Qualifier Ion 1 | 195 (Molecular Ion) |

| Qualifier Ion 2 | 98 |

| Predicted Major Fragment Ions (m/z) | |

| 195 | [M]+• (Molecular Ion) |

| 126 | [M - CF3]+ |

| 98 | [M - COCF3]+ |

| 69 | [CF3]+ |

| Calibration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

Mandatory Visualization

Conclusion

This application note provides a detailed and reliable protocol for the quantitative analysis of this compound by GC-MS following derivatization with trifluoroacetic anhydride. The methodology presented here, including sample preparation, optimized instrumental parameters, and expected quantitative data, is designed to yield accurate and reproducible results. This protocol serves as a valuable resource for researchers and scientists engaged in the analysis of secondary amines and related compounds in various organic matrices.

References

Application Notes and Protocols for N-methylcyclopentanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcyclopentanamine is a secondary amine that serves as a versatile building block in organic synthesis. Its unique structural motif, combining a cyclopentyl ring with an N-methyl group, imparts specific steric and electronic properties that are leveraged in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in key organic transformations.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its hydrochloride salt is a solid, which offers improved stability and ease of handling.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃N | [2] |

| Molecular Weight | 99.17 g/mol | [2] |

| Boiling Point | 120-122 °C | [3] |

| CAS Number | 2439-56-7 | [2] |

Applications in Organic Synthesis

This compound is primarily utilized as a nucleophile in a variety of bond-forming reactions. Its applications include the synthesis of substituted amides, tertiary amines, and heterocyclic compounds, which are often key intermediates in the development of pharmaceuticals and agrochemicals.[1][4][5]

Synthesis of N-Cyclopentyl-N-methylamides

The reaction of this compound with acyl chlorides or other activated carboxylic acid derivatives provides a straightforward route to N-cyclopentyl-N-methylamides. These amides are prevalent in various biologically active molecules.

General Reaction Scheme:

References

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. US20050043182A1 - Agrochemical compositions - Google Patents [patents.google.com]

- 5. US20130130912A1 - Agrochemical formulation composition - Google Patents [patents.google.com]

Application Notes and Protocols for the Development of SETD8 Inhibitors Featuring N-methylcyclopentanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction